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Compound of Interest

Compound Name: Chlorine heptoxide

Cat. No.: B082858 Get Quote

A deep dive into the structural, thermochemical, and vibrational properties of dichlorine oxides

(Cl₂O, ClO₂, Cl₂O₃, Cl₂O₄, Cl₂O₆, and Cl₂O₇) reveals key differences in stability and reactivity,

with dichlorine heptoxide (Cl₂O₇) exhibiting unique characteristics due to the high oxidation

state of its chlorine atoms. This guide presents a comparative analysis based on computational

data, offering valuable insights for researchers, scientists, and drug development professionals

working with these highly reactive compounds.

This analysis utilizes data from Density Functional Theory (DFT) and other high-level ab initio

calculations to provide a quantitative comparison of the molecular geometries, heats of

formation, and vibrational frequencies of this series of chlorine oxides.

Data Presentation
The following tables summarize the key computational data for the dichlorine oxide series. It is

important to note that obtaining a complete and consistent dataset from a single computational

study for all these species is challenging. Therefore, the data presented here is a compilation

from various high-level theoretical studies, and the computational methods are specified where

available.

Table 1: Calculated Heats of Formation (ΔHf°) at 298 K
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Molecule Formula
Heat of Formation
(kcal/mol)

Computational
Method

Dichlorine monoxide Cl₂O 19.35 G3//B3LYP

Chlorine dioxide ClO₂ 24.4 G3//B3LYP

Dichlorine trioxide Cl₂O₃ 31.7[1]
G3//B3LYP/6-

311+G(3d2f)

Dichlorine tetroxide Cl₂O₄ 37.4[1]
G3//B3LYP/6-

311+G(3d2f)

Dichlorine hexoxide Cl₂O₆ 52.2[1]
G3(MP2)//B3LYP/6-

311+G(3d2f)

Dichlorine heptoxide Cl₂O₇ 61.5[1]
G3(MP2)//B3LYP/6-

311+G(3d2f)

Table 2: Calculated Molecular Geometries (Bond Lengths and Angles)
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Molecule Parameter Value
Computational
Method

Cl₂O r(Cl-O) 1.700 Å
Microwave

Spectroscopy[2]

∠(Cl-O-Cl) 110.9°
Microwave

Spectroscopy[2]

ClO₂ r(Cl-O) 1.471 Å B3LYP/6-311+G(3d2f)

∠(O-Cl-O) 117.5° B3LYP/6-311+G(3d2f)

Cl₂O₃ r(Cl-O)bridge 1.719 Å B3LYP/DZP++[3]

r(Cl-O)terminal 1.488 - 1.493 Å B3LYP/DZP++[3]

∠(Cl-O-Cl) 118.8° B3LYP/DZP++[3]

Cl₂O₄ r(Cl-O)perchlorate 1.631 Å B3LYP/DZP++[3]

r(Cl=O) 1.423 - 1.428 Å B3LYP/DZP++[3]

∠(O-Cl-O) 114.7° B3LYP/DZP++[3]

Cl₂O₆ r(Cl-O)bridge 1.72 Å G3(MP2)//B3LYP

r(Cl=O) 1.42 - 1.43 Å G3(MP2)//B3LYP

∠(Cl-O-Cl) 119° G3(MP2)//B3LYP

Cl₂O₇ r(Cl-O)bridge 1.709 Å
B3LYP/6-311+G(3d2f)

[1]

r(Cl=O) 1.405 Å
B3LYP/6-311+G(3d2f)

[1]

∠(Cl-O-Cl) 118.6°
B3LYP/6-311+G(3d2f)

[1]

Table 3: Calculated Vibrational Frequencies (cm⁻¹)
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Molecule Symmetry Assignment
Calculated
Frequency

Computational
Method

Cl₂O A₁ Sym. stretch 639
Lie Algebraic

Model[4]

A₁ Bend 296
Lie Algebraic

Model[4]

B₂ Asym. stretch 686
Lie Algebraic

Model[4]

ClO₂ A₁ Sym. stretch 945
B3LYP/6-

311+G(d)

A₁ Bend 445
B3LYP/6-

311+G(d)

B₂ Asym. stretch 1110
B3LYP/6-

311+G(d)

Cl₂O₇ A₁ Sym. Cl-O-Cl str. 711
B3LYP/6-

311+G(3d2f)[1]

B₂
Asym. Cl-O-Cl

str.
935

B3LYP/6-

311+G(3d2f)[1]

Experimental Protocols
The computational data presented in this guide were obtained using established quantum

chemical methods. A general protocol for performing geometry optimization and vibrational

frequency calculations using a popular software package like Gaussian is outlined below.

Protocol: Geometry Optimization and Vibrational Frequency Calculation of Dichlorine Oxides

using DFT

Molecular Structure Input:

Construct the initial 3D structure of the desired dichlorine oxide isomer using a molecular

modeling program (e.g., GaussView, Avogadro).
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Define the atomic coordinates in a format compatible with the quantum chemistry software

(e.g., Cartesian coordinates or Z-matrix).

Input File Generation:

Create an input file (e.g., a .gjf or .com file for Gaussian).

Specify the desired level of theory and basis set. For reliable results with these systems, a

hybrid DFT functional like B3LYP is often used in conjunction with a Pople-style basis set

with polarization and diffuse functions (e.g., 6-311+G(d,p)) or a correlation-consistent

basis set (e.g., aug-cc-pVTZ).

Include the Opt keyword to request a geometry optimization.

Include the Freq keyword to request a vibrational frequency calculation. This should be

performed after the geometry optimization is complete to confirm that the structure is a

true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

Specify the charge and spin multiplicity of the molecule. For the neutral dichlorine oxides

in their ground state, the charge is 0 and the multiplicity is 1 (singlet). For radical species

like ClO₂, the multiplicity is 2 (doublet).

Optionally, include keywords for population analysis (e.g., Pop=MK for Merz-Kollman

charges) or other desired properties.

Execution of the Calculation:

Submit the input file to the quantum chemistry software.

The software will iteratively adjust the molecular geometry to find a stationary point on the

potential energy surface.

Analysis of the Output:

Examine the output file to confirm that the geometry optimization converged successfully.

Verify that the frequency calculation yielded no imaginary frequencies, indicating a true

local minimum.
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Extract the optimized geometric parameters (bond lengths and angles), the final electronic

energy, and the calculated vibrational frequencies and their corresponding infrared

intensities.

The zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and

Gibbs free energy can also be obtained from the frequency calculation output.

Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the computational

analysis of dichlorine oxides.
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General Workflow for Computational Thermochemistry
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Quantum Chemical Calculation

Data Analysis

Output

Define Molecular
Structure

Select Computational
Method & Basis Set

Geometry Optimization

Vibrational Frequency
Calculation

Verify Minimum
(No Imaginary Frequencies)

If not minimum
(refine structure)

Extract Geometric &
Spectroscopic Data

If minimum

Calculate Thermochemical
Properties (ΔHf°, G, H)

Comparative Analysis
& Interpretation

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in a computational thermochemistry workflow.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b082858?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation States of Chlorine in Dichlorine Oxides
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Caption: Relationship between dichlorine oxides based on the oxidation state of chlorine.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b082858?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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